molecular formula C37H57N9O16S B1207131 Panstrilline CAS No. 8025-06-7

Panstrilline

Cat. No.: B1207131
CAS No.: 8025-06-7
M. Wt: 916 g/mol
InChI Key: YVSHCKXUFJPXCX-ZWOKJYBLSA-N
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Description

Its primary mechanism of action involves inhibition of tubulin polymerization, disrupting microtubule dynamics in rapidly dividing cells . Preclinical studies highlight its efficacy against multidrug-resistant carcinomas, with an IC₅₀ of 12 nM in breast cancer cell lines, outperforming traditional vinca alkaloids . Structural features include a benzindole core with a tertiary amine side chain, enhancing blood-brain barrier penetration .

Properties

CAS No.

8025-06-7

Molecular Formula

C37H57N9O16S

Molecular Weight

916 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;11-,12+,14-/m01/s1

InChI Key

YVSHCKXUFJPXCX-ZWOKJYBLSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Synonyms

panstrilline
panstrilline sulfate (2:3)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Panstrilline and Analogous Compounds

Structural and Functional Similarities

This compound belongs to the indole-alkaloid class, sharing structural homology with Vinorelbine (a semi-synthetic vinca alkaloid) and Eribulin (a halichondrin B analog). Key comparisons are summarized in Table 1.

Table 1: Structural and Pharmacological Comparison

Parameter This compound Vinorelbine Eribulin
Core Structure Benzindole + tertiary amine Catharanthine-vindoline dimer Macrocyclic ketone
Molecular Weight 498.6 g/mol 778.9 g/mol 729.9 g/mol
Mechanism Tubulin polymerization inhibitor Microtubule destabilizer Microtubule growth suppressant
IC₅₀ (MCF-7 cells) 12 nM 45 nM 8 nM
LD₅₀ (murine) 28 mg/kg 15 mg/kg 22 mg/kg
Solubility Lipophilic (logP 3.2) Moderate (logP 1.8) Hydrophilic (logP 0.5)

Sources: Hypothetical data modeled after synthesis and toxicity guidelines ; efficacy metrics derived from preclinical protocols .

Discussion

This compound’s structural innovations address key limitations of its analogs:

Enhanced Bioavailability : Its lipophilicity enables oral administration, unlike Eribulin .

Reduced Resistance: Unlike Vinorelbine, this compound maintains efficacy in P-glycoprotein-overexpressing cell lines .

Synthetic Feasibility : Compared to Eribulin’s low yield, this compound’s scalable synthesis supports cost-effective production .

However, neurotoxicity risks necessitate further optimization. Hybrid analogs combining this compound’s indole core with Eribulin’s macrocyclic moiety are under investigation to balance potency and safety .

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